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Compound of Interest

Compound Name: 5-Chloro-2-methylnicotinonitrile

Cat. No.: B1489877

An In-depth Technical Guide to 5-Chloro-2-methylnicotinonitrile: Properties, Synthesis, and
Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Chloro-2-methylnicotinonitrile,
a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug
development. We will delve into its core chemical and physical properties, explore its synthesis
and reactivity, and highlight its relevance in the pharmaceutical industry, grounding all
information in established scientific principles and literature.

Core Molecular and Physical Properties

5-Chloro-2-methylnicotinonitrile, identified by CAS Number 142408-93-3, is a substituted
pyridine derivative. The strategic placement of its functional groups—a chloro substituent at the
5-position, a methyl group at the 2-position, and a nitrile group at the 3-position—makes it a
versatile intermediate for constructing more complex molecular architectures.

The fundamental properties of this compound are summarized below. It is important to note
that while some physical properties are predicted based on computational models, they provide
valuable estimates for experimental design.
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Property Value Source
Molecular Formula C7HsCIN2 [1112]
Molecular Weight 152.58 g/mol [1][2]

Off-white to pale yellow
Appearance ) [3]
crystalline powder

Boiling Point 220.3 £ 35.0 °C (Predicted) [4]

Density 1.26 £ 0.1 g/cm3 (Predicted) [4]

Insoluble in water; likely

soluble in organic solvents

Solubility
such as methanol, acetone,
and dichloromethane.[3]
Sealed in a dry, room
Storage

temperature environment.[1]

Spectroscopic Profile: A Structural Confirmation
Toolkit

Definitive structural elucidation of 5-Chloro-2-methylnicotinonitrile relies on a combination of
spectroscopic techniques. While a publicly available, fully assigned spectrum for this specific
compound is not readily found, its expected spectral characteristics can be reliably predicted
based on its functional groups and data from analogous structures.

Infrared (IR) Spectroscopy

The IR spectrum provides a diagnostic fingerprint of the key functional groups.

e C=N Stretch: A sharp, medium-intensity absorption band is expected in the range of 2220-
2240 cm™1, characteristic of an aromatic nitrile.

e C=C and C=N Stretching: Multiple bands in the 1400-1600 cm~* region will correspond to the
aromatic pyridine ring vibrations.
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e C-H Stretching: Aromatic C-H stretching will appear as peaks just above 3000 cm~1, while
the methyl C-H stretching will be observed just below 3000 cm~1.[5]

e C-CI Stretch: A band in the fingerprint region, typically between 1000-1100 cm~1, can be
attributed to the C-CI bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show two distinct signals for the aromatic
protons and one for the methyl group.

o Aromatic Protons (2H): The two protons on the pyridine ring (at positions 4 and 6) will
appear as two distinct doublets in the downfield region (typically & 7.5-8.5 ppm). Their
specific chemical shifts and coupling constants would allow for unambiguous assignment.

o Methyl Protons (3H): A singlet corresponding to the three protons of the methyl group will
be observed in the upfield region, likely around & 2.5-2.7 ppm.[6]

e 13C NMR: The carbon NMR spectrum should display seven unigue signals corresponding to
each carbon atom in the molecule.

o Nitrile Carbon (C=N): This carbon is relatively deshielded and will appear around 6 115-
120 ppm.

o Aromatic Carbons: The five carbons of the pyridine ring will resonate in the & 120-160 ppm
range. The carbon attached to the chlorine atom (C5) will be influenced by the halogen's
inductive effect.[7] The carbons adjacent to the nitrogen (C2 and C6) will also be
significantly deshielded.

o Methyl Carbon: The methyl carbon will give a signal in the upfield region, typically & 20-25
ppm.

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M+) would be
observed at m/z 152. A characteristic isotopic peak (M+2) at m/z 154, with an intensity
approximately one-third of the molecular ion peak, would confirm the presence of a single
chlorine atom.[8]
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Synthesis and Reactivity
Plausible Synthetic Pathway

While specific, peer-reviewed synthesis procedures for 5-Chloro-2-methylnicotinonitrile are
not abundant in the public domain, a logical synthetic route can be constructed based on
established heterocyclic chemistry. A common approach involves the construction of the
pyridine ring followed by chlorination. One such plausible method starts from precursors that
can be cyclized and subsequently chlorinated. A relevant patented method for a similar
compound, 2-chloro-4-methyl nicotinonitrile, utilizes phosphorus oxychloride (POCIs) and
phosphorus pentachloride (PCls) for the chlorination and cyclization steps, which is a standard
method for converting pyridine-N-oxides or hydroxypyridines into their chloro-derivatives.[9][10]

The following workflow illustrates a generalized, plausible synthesis.
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Caption: Plausible synthetic workflow for 5-Chloro-2-methylnicotinonitrile.

Core Reactivity: Nucleophilic Aromatic Substitution
(SnAI‘)
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The chemical behavior of 5-Chloro-2-methylnicotinonitrile is dominated by the reactivity of
the chloropyridine core. The pyridine ring is electron-deficient due to the electronegativity of the
nitrogen atom, which makes it susceptible to attack by nucleophiles. This enables the chlorine
atom to act as a leaving group in Nucleophilic Aromatic Substitution (SrAr) reactions.[11][12]

The key principles governing its reactivity are:

» Activation: The ring nitrogen activates the pyridine ring towards nucleophilic attack, primarily
at the 2- and 4-positions (ortho and para to the nitrogen).[13]

o Positional Reactivity: The chloro group in 5-Chloro-2-methylnicotinonitrile is at the 5-
position, which is meta to the ring nitrogen. This position is less activated towards SnAr
compared to the 2- or 4-positions.[14] However, substitution can still occur, often requiring
more forcing conditions (higher temperatures, stronger nucleophiles) than for 2- or 4-
chloropyridines.

e Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. The
nucleophile first attacks the carbon bearing the chlorine, forming a high-energy anionic
intermediate known as a Meisenheimer complex. Aromaticity is then restored by the
expulsion of the chloride ion.[13]

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SnAr).

Applications in Drug Discovery and Medicinal
Chemistry

The utility of 5-Chloro-2-methylnicotinonitrile in drug development stems from its role as a
versatile scaffold. Halogenated heterocycles are prevalent in pharmaceuticals, where the
halogen atom can serve as a handle for further functionalization or as a key pharmacophoric
element influencing binding affinity, metabolic stability, and lipophilicity.[15][16]

A notable application is its documented use as an intermediate in the development of
phosphoinositide-3 kinase (PI3K) modulators.[17] The PI3K signaling pathway is a critical
regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various
cancers and inflammatory diseases. The ability to use 5-Chloro-2-methylnicotinonitrile to
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build novel PI3K inhibitors highlights its direct value to pharmaceutical research and
development pipelines.

Representative Experimental Protocol: Nucleophilic
Substitution

This protocol describes a general procedure for the reaction of 5-Chloro-2-
methylnicotinonitrile with a generic amine nucleophile, a common transformation in medicinal
chemistry.

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or
argon), add 5-Chloro-2-methylnicotinonitrile (1.0 eq).

» Solvent and Reagents: Add a suitable polar aprotic solvent (e.g., DMF or DMSO). Add the
amine nucleophile (1.1-1.5 eq) and a non-nucleophilic base (e.g., K2COs or Cs2COs3, 2.0 eq).

e Reaction Conditions: Heat the reaction mixture to 80-120 °C. The choice of temperature is
critical; higher temperatures are often required for substitution at the less-activated 5-
position.

e Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

o Workup: Cool the reaction mixture to room temperature. Dilute with water and extract the
product with an organic solvent (e.g., ethyl acetate).

 Purification: Wash the combined organic layers with brine, dry over anhydrous sodium
sulfate (NazS0a), filter, and concentrate under reduced pressure. The crude product can be
purified by silica gel column chromatography to yield the desired substituted nicotinonitrile
derivative.

Safety, Handling, and Disposal

As with any active chemical reagent, proper safety protocols are mandatory when handling 5-
Chloro-2-methylnicotinonitrile. While a specific, comprehensive safety data sheet (SDS) for
this compound was not found in the public search results, the following guidance is based on
data for structurally similar chloro- and nitrile-containing aromatic compounds.[3][18][19]
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e Hazard Identification:

o Toxicity: Likely to be toxic if swallowed, fatal if inhaled, and may cause an allergic skin
reaction.

o Irritation: Causes skin irritation and serious eye irritation.[3] May cause respiratory
irritation.[3]

o Personal Protective Equipment (PPE):

[¢]

Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile).

[¢]

Eye Protection: Use chemical safety goggles and/or a face shield.

[e]

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

o

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.
If vapors or dust are generated, a NIOSH-approved respirator may be necessary.

e Handling and Storage:
o Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

o Keep away from incompatible materials such as strong oxidizing agents, strong acids, and
strong bases.[3]

o Wash hands thoroughly after handling.[3]
» Disposal:

o Dispose of contents and container to an approved waste disposal plant in accordance with
local, regional, and national regulations.

Disclaimer: This safety information is a guideline based on related compounds. Always consult
the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [5-Chloro-2-methylnicotinonitrile chemical properties].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1489877#5-chloro-2-methylnicotinonitrile-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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